molecular formula C4H8O3S B3052594 2-Ethenylsulfonylethanol CAS No. 4271-48-1

2-Ethenylsulfonylethanol

Cat. No. B3052594
CAS RN: 4271-48-1
M. Wt: 136.17 g/mol
InChI Key: MDNRSTYOUUKRGH-UHFFFAOYSA-N
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Description

2-Ethenylsulfonylethanol, also known as 2-乙烯基磺酰乙醇, is a chemical compound with the molecular formula C4H8O3S . It is used in industrial and scientific research .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom, giving it a molecular weight of 136.17 . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Photooxidative Behavior Studies

Research has explored the photooxidative behavior of various sulfides in alcohol mixtures. For instance, Clennan and Greer (1996) examined the reactions of singlet oxygen with diethyl sulfide in benzene alcohol mixtures, revealing that the rate constants of product formation in benzene/methanol mixtures depend on the concentration of methanol. This study contributes to understanding the photooxidative behaviors of compounds similar to 2-Ethenylsulfonylethanol in different solvent environments (Clennan & Greer, 1996).

Methanol Conversion and Hydrocarbon Formation

Several studies have focused on the conversion of methanol into hydrocarbons. For example, Dahl and Kolboe (1994) investigated the co-reaction of methanol and ethene over SAPO-34, providing insights into the reaction mechanisms and hydrocarbon formation processes relevant to compounds like this compound (Dahl & Kolboe, 1994).

Interaction with Metal Ions

Guo et al. (2018) synthesized a novel photochromic diarylethene derivative that demonstrated selective fluorometric/colorimetric sensing of multiple metal ions in methanol. This research highlights potential applications of this compound-like compounds in metal ion sensing (Guo et al., 2018).

Catalysis and Polymerization

Research on catalysis and polymerization also involves compounds related to this compound. For instance, Borkar, Newsham, and Sen (2008) investigated the copolymerization of ethene with various derivatives using a palladium(II) system, which could be relevant to understanding the reactivity of this compound in similar contexts (Borkar, Newsham & Sen, 2008).

Safety and Hazards

According to the Safety Data Sheets, 2-Ethenylsulfonylethanol is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-ethenylsulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-2-8(6,7)4-3-5/h2,5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNRSTYOUUKRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282102
Record name 2-ethenylsulfonylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4271-48-1
Record name NSC24335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethenylsulfonylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethenesulfonyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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